molecular formula C8H13BN2O2 B2406145 6-(Dimethylamino)-2-methylpyridine-3-boronic acid CAS No. 910054-74-9

6-(Dimethylamino)-2-methylpyridine-3-boronic acid

Cat. No.: B2406145
CAS No.: 910054-74-9
M. Wt: 180.01
InChI Key: IFDFPWLGNBHQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Dimethylamino)-2-methylpyridine-3-boronic acid is a boronic acid derivative that features a pyridine ring substituted with a dimethylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-2-methylpyridine-3-boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. A common method includes the use of palladium-catalyzed borylation reactions. For instance, 6-(Dimethylamino)-2-methylpyridine can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate under inert conditions to yield the desired boronic acid.

Industrial Production Methods

Industrial production of this compound may involve similar palladium-catalyzed processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-2-methylpyridine-3-boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Reduction: The pyridine ring can undergo reduction reactions to form piperidine derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Alcohols and Ketones: Formed through oxidation of the boronic acid group.

    Piperidine Derivatives: Formed through reduction of the pyridine ring.

Scientific Research Applications

6-(Dimethylamino)-2-methylpyridine-3-boronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of novel materials with unique properties.

    Biological Research: Studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-2-methylpyridine-3-boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boronic acid complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The dimethylamino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: A related compound used as a nucleophilic catalyst in various organic reactions.

    2-Methylpyridine-3-boronic acid: Lacks the dimethylamino group but shares the boronic acid and methyl substituents.

    6-(Dimethylamino)-2-methylpyridine: Lacks the boronic acid group but shares the pyridine ring with dimethylamino and methyl substituents.

Uniqueness

6-(Dimethylamino)-2-methylpyridine-3-boronic acid is unique due to the presence of both the dimethylamino group and the boronic acid group on the pyridine ring

Properties

IUPAC Name

[6-(dimethylamino)-2-methylpyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O2/c1-6-7(9(12)13)4-5-8(10-6)11(2)3/h4-5,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDFPWLGNBHQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)N(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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